LYP-IN-1

Description

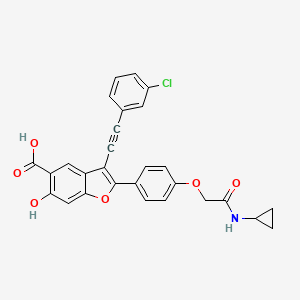

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3-chlorophenyl)ethynyl]-2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]-6-hydroxy-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20ClNO6/c29-18-3-1-2-16(12-18)4-11-21-22-13-23(28(33)34)24(31)14-25(22)36-27(21)17-5-9-20(10-6-17)35-15-26(32)30-19-7-8-19/h1-3,5-6,9-10,12-14,19,31H,7-8,15H2,(H,30,32)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIURSEJMCKFEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=C(C=C2)C3=C(C4=CC(=C(C=C4O3)O)C(=O)O)C#CC5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The LyP-1 Peptide: A Technical Guide to its Discovery and Identification as a Tumor-Homing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and identification of the LyP-1 peptide (CGNKRTRGC), a cyclic nonapeptide with significant potential in targeted cancer therapy and imaging. We delve into the pioneering phage display screening methods that led to its isolation, the subsequent identification of its cell surface receptor as p32/gC1qR, and the elucidation of its unique tumor-homing and cell-penetrating mechanisms. This document details the key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate the complex biological pathways and experimental workflows involved.

Discovery of LyP-1: An In Vivo Phage Display Approach

The LyP-1 peptide was first identified through an in vivo phage display screening methodology designed to isolate peptides that home to tumor-specific lymphatic vessels.[1] This technique allows for the selection of peptides that bind to targets in their native physiological context.

Experimental Protocol: In Vivo Phage Display Screening

The following protocol outlines the key steps involved in the in vivo phage display screening that led to the discovery of LyP-1.[1][2][3]

-

Phage Library Administration: A cyclic CX7C phage display library, expressing a diverse repertoire of peptides, is administered intravenously into a tumor-bearing animal model (e.g., mice with MDA-MB-435 human breast carcinoma xenografts).[1]

-

In Vivo Circulation and Binding: The phage library circulates throughout the body, allowing peptides to interact with various tissues. Phages displaying peptides with affinity for tumor-associated antigens will bind to their targets.

-

Perfusion and Organ Harvest: After a defined circulation time (typically ranging from minutes to hours), the animal is perfused with a saline solution to remove unbound and weakly bound phage particles from the vasculature. The tumor and control organs are then harvested.

-

Phage Rescue and Amplification: The harvested tumor tissue is homogenized, and the bound phages are "rescued" by infecting a suitable bacterial host (e.g., E. coli). The bacteria are then cultured to amplify the population of homing phages.

-

Iterative Rounds of Selection (Biopanning): The amplified phage pool is then used for subsequent rounds of in vivo selection in new tumor-bearing animals. This iterative process, known as biopanning, enriches the phage population for peptides with high affinity and specificity for the tumor microenvironment.

-

Sequencing and Peptide Identification: After several rounds of biopanning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the amino acid sequence of the tumor-homing peptides.

This process led to the identification of the LyP-1 peptide, with phage displaying this sequence showing a remarkable 60-fold higher accumulation in MDA-MB-435 tumor tissue compared to non-recombinant phage.[4]

Experimental Workflow: Discovery of LyP-1

Identification of p32/gC1qR as the LyP-1 Receptor

Following its discovery, significant research focused on identifying the cellular receptor for LyP-1 to understand its mechanism of action and tumor specificity. The protein p32, also known as the globular head C1q receptor (gC1qR) or hyaluronic acid binding protein 1 (HABP1), was identified as the primary receptor for LyP-1.[5]

Experimental Protocol: Pull-Down Assay and Mass Spectrometry

A key experiment in identifying p32 as the LyP-1 receptor was a pull-down assay followed by mass spectrometry.[5][6][7]

-

Bait Preparation: The LyP-1 peptide is synthesized with a biotin tag to serve as the "bait."

-

Cell Lysate Preparation: A cell lysate is prepared from a cell line known to bind LyP-1, such as MDA-MB-435 human breast cancer cells. This lysate contains a complex mixture of proteins, including the putative receptor.

-

Incubation: The biotinylated LyP-1 peptide is incubated with the cell lysate to allow for the formation of a bait-prey complex (LyP-1 bound to its receptor).

-

Capture: Streptavidin-coated agarose or magnetic beads are added to the mixture. The high affinity of biotin for streptavidin results in the capture of the biotin-LyP-1-receptor complex onto the beads.

-

Washing: The beads are washed multiple times with a suitable buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer or using a low pH buffer.

-

Analysis by SDS-PAGE and Mass Spectrometry: The eluted proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The protein band that specifically interacts with the LyP-1 peptide (and not with control peptides) is excised from the gel and subjected to mass spectrometry for identification. This analysis identified the protein as p32.[5]

Quantitative Data: p32/gC1qR Expression in Cancer

Numerous studies have demonstrated the overexpression of p32/gC1qR in various human cancers compared to corresponding normal tissues, providing a rationale for the tumor-homing specificity of LyP-1.[5][8][9][10]

| Cancer Type | Finding | Reference |

| Breast Cancer | Strongest gC1qR expression noted in epithelial tumors. | [8][9] |

| Prostate Cancer | Strongest gC1qR expression noted in epithelial tumors. | [8][9] |

| Liver Cancer | Strongest gC1qR expression noted in epithelial tumors. | [8][9] |

| Lung Cancer | Strongest gC1qR expression noted in epithelial tumors. | [8][9] |

| Colon Cancer | Strongest gC1qR expression noted in epithelial tumors. | [8][9] |

| Skin Cancer | Strongest gC1qR expression noted in squamous and basal cell carcinoma. | [8][9] |

| General | Increased gC1qR expression is a marker of cell proliferation in epithelial-derived tumors. | [8][9] |

| Various Tumors | p32 levels are often greatly elevated compared to corresponding normal tissue. | [5][11] |

Table 1: Summary of p32/gC1qR Overexpression in Various Cancers.

Mechanism of Action: The C-end Rule (CendR) Pathway

The internalization of LyP-1 into tumor cells is a critical aspect of its therapeutic potential. This process is mediated by the C-end rule (CendR) pathway, which is activated upon LyP-1 binding to p32.[4][12][13][14]

The CendR Internalization Mechanism

-

Initial Binding: The cyclic LyP-1 peptide initially binds to its receptor, p32, which is overexpressed on the surface of tumor cells and tumor-associated macrophages.[4][15]

-

Proteolytic Cleavage: Upon binding to p32, the cyclic LyP-1 peptide undergoes proteolytic cleavage, which exposes a cryptic C-terminal R/KXXR/K motif. This cleavage results in the formation of a linear, truncated form of the peptide, often referred to as tLyP-1.[4][12]

-

Neuropilin-1 (NRP-1) Binding: The newly exposed CendR motif on tLyP-1 then binds to Neuropilin-1 (NRP-1), a co-receptor for vascular endothelial growth factor (VEGF).[4][13][14]

-

Internalization: The interaction with NRP-1 triggers the internalization of the peptide and any conjugated cargo into the cell.[4][13][14]

This dual-receptor mechanism contributes to the specificity and efficiency of LyP-1's tumor penetration.

Signaling Pathway: LyP-1 Internalization via CendR

Quantitative Analysis of LyP-1 Binding and Efficacy

The affinity of LyP-1 for its receptor and its in vivo efficacy are critical parameters for its development as a therapeutic or diagnostic agent.

Experimental Protocol: Saturation Binding Assay

A saturation binding assay is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a ligand for its receptor.[16][17][18][19]

-

Radiolabeling: The LyP-1 peptide is labeled with a radioisotope (e.g., ¹²⁵I).

-

Incubation with Receptor Source: A constant amount of a receptor source (e.g., purified p32 protein or cells overexpressing p32) is incubated with increasing concentrations of the radiolabeled LyP-1.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration.

-

Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Non-specific Binding Determination: A parallel set of experiments is conducted in the presence of a large excess of unlabeled LyP-1 to determine non-specific binding.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted and analyzed using non-linear regression to determine the Kd and Bmax values.

While a specific Kd value for LyP-1 binding to p32 is not consistently reported across the literature, a study on a similar peptide, PDBAG1, binding to C1QBP (p32) showed a Kd of 334 nM, providing an approximate affinity range.[20]

In Vivo Efficacy of LyP-1

Systemic treatment with the LyP-1 peptide has been shown to inhibit tumor growth in preclinical models.[21] While much of the recent research has focused on LyP-1 as a targeting moiety for drug delivery systems, the intrinsic anti-tumor activity of the peptide itself is noteworthy.

| Treatment Group | Outcome | Quantitative Data | Reference |

| LyP-1 Peptide (unconjugated) | Inhibition of breast cancer xenograft growth. | Treated tumors contained foci of apoptotic cells and were essentially devoid of lymphatics. | [21] |

| LyP-1-liposomes-DOX | Significantly lower IC50 than non-targeted liposomes. | - | [4] |

| LyP-1-SPIONs | Significant reduction in tumor growth compared to non-targeted SPIONs. | - | [4] |

| Cy5.5-LyP-1 | 4.52-fold higher fluorescence in tumor-draining lymph nodes compared to contralateral nodes at day 21. | Fluorescence intensities of 0.106x10⁶ photon/cm²/sec. | [22] |

Table 2: Summary of In Vivo and In Vitro Efficacy Data for LyP-1 and its Conjugates.

The p32/gC1qR Signaling Network in Cancer

The receptor for LyP-1, p32/gC1qR, is a multifunctional protein implicated in various signaling pathways that promote cancer progression. Its overexpression and cell surface localization in tumor cells contribute to several cancer hallmarks.[23]

Overview of p32/gC1qR-Mediated Signaling

p32 can modulate several key signaling pathways involved in cell proliferation, survival, and migration. These include:

-

PI3K/Akt Pathway: Activation of this pathway promotes cell survival and proliferation.

-

MAPK/ERK Pathway: This pathway is crucial for cell growth and differentiation.

-

NF-κB Pathway: Activation of NF-κB leads to the expression of genes involved in inflammation, cell survival, and invasion.

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is a common feature of many cancers, leading to increased cell proliferation.

p32/gC1qR Signaling Diagram

Conclusion

The discovery of the LyP-1 peptide through innovative in vivo phage display techniques and the subsequent identification of its receptor, p32/gC1qR, have opened new avenues for targeted cancer therapy and diagnostics. The unique tumor-homing properties of LyP-1, coupled with its ability to penetrate tumor tissue via the CendR pathway, make it an attractive candidate for the development of novel anti-cancer agents. The overexpression of its receptor in a wide range of malignancies further underscores its clinical potential. This technical guide provides a foundational understanding of the key scientific principles and experimental methodologies that have been instrumental in characterizing this promising peptide. Further research into the precise molecular interactions and signaling events mediated by the LyP-1/p32 axis will undoubtedly continue to fuel the development of next-generation targeted oncology drugs.

References

- 1. In vivo Phage Display: A promising selection strategy for the improvement of antibody targeting and drug delivery properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. In vivo phage display: identification of organ-specific peptides using deep sequencing and differential profiling across tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pull-Down Assays | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. google.com [google.com]

- 8. gC1qR Expression in Normal and Pathologic Human Tissues: Differential Expression in Tissues of Epithelial and Mesenchymal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gC1qR expression in normal and pathologic human tissues: differential expression in tissues of epithelial and mesenchymal origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific penetration and accumulation of a homing peptide within atherosclerotic plaques of apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. An approach to p32/gC1qR/HABP1: a multifunctional protein with an essential role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of p32 (gC1qR/HABP1) in Tumorigenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p32 protein, also known as the receptor for the globular heads of C1q (gC1qR), hyaluronan-binding protein 1 (HABP1), and complement C1q binding protein (C1QBP), is a highly conserved, multifunctional protein implicated in a wide array of cellular processes. While predominantly localized in the mitochondrial matrix, p32 is also found in the nucleus, cytosol, and, critically for oncology, on the cell surface.[1][2][3] A growing body of evidence highlights the significant overexpression of p32 in numerous tumor types compared to their normal tissue counterparts, often correlating with increased malignancy, metastasis, and poor patient prognosis.[4][5][6][7] This guide provides a comprehensive overview of p32 expression across various cancers, details the experimental methodologies used for its detection and quantification, and elucidates its involvement in key oncogenic signaling pathways.

Expression of p32 Receptor in Different Tumor Types

Immunohistochemical and other protein expression studies have demonstrated elevated levels of p32 in a broad spectrum of human cancers.[1][2][8] The protein's expression is not only increased but also exhibits altered subcellular localization in cancer cells, with a notable presence on the cell surface that is less common in normal tissues.[2][8] This differential expression pattern makes p32 an attractive target for cancer diagnosis and therapy.[3][9]

Quantitative Data on p32 Expression

The following table summarizes quantitative data on p32 expression from various studies, primarily based on immunohistochemistry (IHC) analysis.

| Tumor Type | Total Cases | Cases with High Expression | Percentage of High Expression | Subcellular Localization in Tumor | Reference |

| Breast Carcinoma | 20 | 17 | 85% | Cytoplasm, Cell Surface | [2] |

| Malignant Pleural Mesothelioma | 265 | 263 | 99.2% | Cytoplasm | [10] |

| Endometroid Adenocarcinoma | 5 | 5 | 100% | Not Specified | [2] |

| Colon Carcinoma | 5 | 5 | 100% | Cytoplasm, Nucleus | [2] |

| Melanoma | 4 | 3 | 75% | Not Specified | [2] |

| Testis Carcinoma | 3 | 3 | 100% | Not Specified | [2] |

| Prostate Cancer | 148 | High expression correlated with Gleason score and pathological stage | Not specified | Cytoplasm | [11] |

| Hepatocellular Carcinoma | - | Higher expression in tumor vs. normal tissue (The Cancer Genome Atlas data) | - | Cytoplasm | [12] |

| Ovarian Cancer | - | Overexpression associated with poor prognosis | - | Not Specified | [5][10] |

| Lung Cancer | - | Overexpression associated with poor prognosis | - | Not Specified | [5] |

Note: The level of expression is often determined by an H-score, which considers both the intensity and the percentage of stained tumor cells.[10]

Key Signaling Pathways Involving p32 in Cancer

The oncogenic functions of p32 are mediated through its interaction with and modulation of several key signaling pathways that control cell survival, proliferation, and migration.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[13] Evidence suggests that p32 can positively regulate this pathway. Depletion of p32 in colon cancer cells leads to decreased activation of the Akt/mTOR signaling pathway.[3][14] This interaction is crucial for promoting cell survival and resistance to apoptosis.

Caption: p32 promotes the activation of the PI3K/Akt/mTOR pathway, leading to enhanced cell growth and survival.

PKC/NF-κB Pathway

The Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation, immunity, and cancer progression. In triple-negative breast cancer, depletion of p32 has been shown to inhibit the hypoxia-induced activation of the PKC/NF-κB/VCAM-1 signaling cascade, which is crucial for metastasis.[15]

Caption: p32 mediates hypoxia-induced activation of the PKC/NF-κB pathway, promoting metastatic gene expression.

Experimental Protocols

Accurate detection and quantification of p32 expression are crucial for both research and clinical applications. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC) for p32 in Tissue Samples

This protocol is adapted from methodologies used in studies on malignant pleural mesothelioma and prostate cancer.[10][11]

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Slides are then allowed to cool to room temperature.

-

Blocking: Endogenous peroxidase activity is quenched by incubating sections in 3% hydrogen peroxide for 10 minutes. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., serum-free) for 20 minutes at room temperature.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against p32/gC1qR (e.g., monoclonal antibody 60.11 or a polyclonal equivalent) at an optimized dilution overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: After washing in a buffer (e.g., PBS or TBS), sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated through graded ethanol and xylene, and mounted with a permanent mounting medium.

-

Scoring: The expression of p32 is evaluated using an H-score, calculated as: H-score = Σ (Intensity × Percentage of positive cells). Intensity is scored as 0 (negative), 1 (weak), 2 (moderate), or 3 (strong).[10]

Western Blotting for Total p32 Expression in Cell Lysates

This protocol is based on standard Western blotting procedures used for cancer cell lines.[12]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated with a primary antibody against p32 overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. Following further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Flow Cytometry for Cell Surface p32 Expression

This protocol is designed to specifically detect p32 on the surface of live, non-permeabilized cells.[2]

-

Cell Preparation: A single-cell suspension is prepared from cultured cells or dissociated tissues at a concentration of 1 x 10^6 cells/mL in ice-cold flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).[16]

-

Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, cells are incubated with an Fc receptor blocking reagent for 10-15 minutes at 4°C.[16][17]

-

Primary Antibody Staining: Cells are incubated with a primary antibody targeting an extracellular epitope of p32 or an isotype control antibody at a predetermined optimal concentration for 30 minutes at 4°C in the dark.

-

Washing: Cells are washed twice with cold staining buffer by centrifugation at 300-400 x g for 5 minutes to remove unbound primary antibody.

-

Secondary Antibody Staining: If the primary antibody is not directly conjugated to a fluorophore, cells are resuspended in a solution containing a fluorescently labeled secondary antibody and incubated for 20-30 minutes at 4°C in the dark.

-

Final Washes and Resuspension: Cells are washed twice more with staining buffer. The final cell pellet is resuspended in 300-500 µL of staining buffer.

-

Data Acquisition: A viability dye (e.g., Propidium Iodide or DAPI) is added just before analysis to exclude dead cells. Data is acquired on a flow cytometer, gating on the live cell population.

Quantitative Real-Time PCR (qRT-PCR) for C1QBP Gene Expression

This protocol allows for the quantification of C1QBP mRNA levels.[12][18]

-

RNA Extraction: Total RNA is isolated from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity can be assessed by gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR Reaction: The qRT-PCR reaction is set up in a 10-20 µL volume containing cDNA template, forward and reverse primers for C1QBP, and a SYBR Green or TaqMan-based PCR master mix. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

-

Thermal Cycling: The reaction is performed in a real-time PCR cycler with a typical program including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end of SYBR Green-based assays to verify the specificity of the amplified product.

-

Data Analysis: The relative expression of the C1QBP gene is calculated using the comparative Ct (ΔΔCt) method.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for investigating the role of p32 in a specific cancer type.

Caption: A logical workflow for characterizing the expression and function of p32 in a specific cancer type.

Conclusion

The p32 receptor is unequivocally overexpressed in a multitude of tumor types, where it plays a significant role in promoting malignant phenotypes through the modulation of critical signaling pathways. Its increased presence, particularly on the cell surface of cancer cells, distinguishes it as a promising biomarker and a high-value target for the development of novel anti-cancer therapies. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and exploit the therapeutic potential of targeting p32 in oncology.

References

- 1. An approach to p32/gC1qR/HABP1: a multifunctional protein with an essential role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An approach to p32/gC1qR/HABP1: a multifunctional protein with an essential role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gC1qR: A New Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti gC1qR/p32/HABP1 Antibody Therapy Decreases Tumor Growth in an Orthotopic Murine Xenotransplant Model of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | C1QBP regulates mitochondrial plasticity to impact tumor progression and antitumor immune response [frontiersin.org]

- 7. C1QBP regulates mitochondrial plasticity to impact tumor progression and antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New p32/gC1qR Ligands for Targeted Tumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Globular C1q Receptor (gC1qR/p32/HABP1) Is Overexpressed in Malignant Pleural Mesothelioma and Is Associated With Increased Survival in Surgical Patients Treated With Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial p32/C1QBP is highly expressed in prostate cancer and is associated with shorter prostate-specific antigen relapse time after radical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mitochondrial Protein C1QBP Promotes Hepatocellular Carcinoma Progression by Enhancing Cell Survival, Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | gC1qR: A New Target for Cancer Immunotherapy [frontiersin.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Cell Surface Targets Staining for Flow Cytometry [elabscience.com]

- 18. C1QBP Mediates Breast Cancer Cell Proliferation and Growth via Multiple Potential Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LyP-1 Peptide in Navigating and Acting Within Hypoxic Tumor Regions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment presents a formidable barrier to effective cancer therapy, with hypoxia being a key characteristic that promotes tumor progression, metastasis, and resistance to treatment. The LyP-1 peptide (CGNKRTRGC) has emerged as a promising tool for specifically targeting these challenging, poorly vascularized regions. This technical guide provides an in-depth exploration of the LyP-1 peptide's function, focusing on its mechanism of action within the hypoxic and acidic niches of solid tumors. We will detail its interaction with its primary receptor, p32/gC1qR, the subsequent signaling events leading to cell penetration and apoptosis, and provide a compilation of quantitative data and detailed experimental protocols to facilitate further research and development in this area.

Introduction: The Challenge of the Hypoxic Tumor Microenvironment

Solid tumors are complex ecosystems characterized by regions of low oxygen tension, or hypoxia, resulting from a disorganized and inefficient vasculature.[1] This hypoxic environment triggers a cascade of cellular adaptations, including a switch to glycolytic metabolism, which leads to an acidic extracellular pH.[2] These conditions not only foster tumor cell survival and aggressiveness but also limit the efficacy of conventional cancer therapies. Therefore, strategies to specifically target and eliminate cells within these hypoxic and acidic regions are of paramount importance in oncology.

The LyP-1 peptide is a cyclic nine-amino-acid peptide that has demonstrated a remarkable ability to home to and penetrate tumor tissue, with a particular preference for hypoxic areas.[3][4] This specificity is attributed to its interaction with the cell surface receptor p32 (also known as gC1qR or HABP1), which is significantly upregulated on tumor cells, tumor-associated macrophages, and lymphatic endothelial cells, especially under hypoxic conditions.[2][5] This guide will dissect the multifaceted function of LyP-1, from its initial binding to its ultimate therapeutic effects.

Mechanism of Action: A Two-Step Targeting and Penetration Strategy

The functionality of LyP-1 in the tumor microenvironment can be understood as a sophisticated two-receptor system that facilitates both tumor homing and deep tissue penetration.

Primary Targeting: The LyP-1 and p32/gC1qR Interaction

The initial and crucial step in LyP-1's tumor targeting is its binding to the p32 receptor expressed on the surface of tumor and stromal cells.[2] While p32 is a mitochondrial protein in normal tissues, it is aberrantly located on the cell surface in various cancer types, particularly in hypoxic and metabolically stressed regions.[2][5] This differential expression provides a window for the specific targeting of tumor tissues by LyP-1. The binding of LyP-1 to p32 is a prerequisite for its subsequent internalization and therapeutic action.

Cell and Tissue Penetration: The C-end Rule (CendR) Pathway

Following its binding to p32, LyP-1 undergoes a conformational change or proteolytic cleavage, which exposes a cryptic C-terminal R/KXXR/K motif.[6] This exposed motif, known as the C-end Rule (CendR) motif, then interacts with a second receptor, Neuropilin-1 (NRP-1), which is also overexpressed in many tumors.[6] This interaction with NRP-1 triggers a potent endocytic pathway, facilitating the internalization of the LyP-1 peptide and any conjugated cargo into the cell and enabling its penetration deep into the tumor parenchyma.[6]

Signaling Pathways and Cellular Fate

The interaction of LyP-1 with its receptors initiates signaling cascades that can determine the fate of the target cell.

The LyP-1/p32 Internalization and Trafficking Pathway

The binding of LyP-1 to cell surface p32 leads to its internalization, a process that is significantly enhanced in the acidic tumor microenvironment. Following proteolytic processing and exposure of the CendR motif, the peptide engages with NRP-1, triggering endocytosis. Once inside the cell, LyP-1 can be trafficked to various cellular compartments, including the nucleus.[7][8]

Figure 1: LyP-1 internalization pathway.

Pro-Apoptotic Signaling

Beyond its role as a targeting moiety, LyP-1 itself possesses intrinsic pro-apoptotic activity.[1][9] Systemic administration of LyP-1 has been shown to induce apoptosis in tumor cells and reduce tumor growth in preclinical models.[10] The precise downstream signaling pathway leading to apoptosis is still under investigation; however, it is hypothesized to be linked to the function of its receptor, p32. p32 is known to play a role in regulating mitochondrial function and cellular metabolism.[2] Disruption of p32 function by LyP-1 binding may lead to mitochondrial dysfunction, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the caspase cascade.

Figure 2: Proposed pro-apoptotic signaling pathway of LyP-1.

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies on the LyP-1 peptide.

Table 1: Binding Affinity and In Vitro Cytotoxicity of LyP-1

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | Recombinant p32 | ~100 nM | [2] |

| IC50 | MDA-MB-435 | ~66 µM | [10] |

| IC50 (LyP-1-liposomes-DOX) | MDA-MB-435 | Significantly lower than liposomes-DOX | [11] |

Table 2: In Vivo Tumor Accumulation and Therapeutic Efficacy of LyP-1

| Parameter | Tumor Model | Value | Reference |

| Tumor Accumulation (LyP-1-phage vs. non-recombinant) | MDA-MB-435 xenograft | 60-fold higher | [11] |

| Tumor Accumulation (FAM-LyP-1-Abraxane vs. Liver) | MDA-MB-435 xenograft | 4-fold stronger fluorescence | [11] |

| Tumor Growth Inhibition (LyP-1 treatment) | MDA-MB-435 xenograft | ~50% reduction in tumor volume | [10] |

| Tumor Accumulation (LyP-1 NP vs. non-targeted NP) | K7M2 osteosarcoma | Nearly 3-fold enhancement | [12] |

| Fluorescence Intensity (Cy5.5-LyP-1 in tumor-draining LNs vs. contralateral LNs) | 4T1 murine breast cancer | 4.52-fold higher at day 21 | [13] |

| Tumor Mass Reduction (LyP-1-modified nanosystem) | KYSE-30 xenograft | 61.01% reduction | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the LyP-1 peptide.

Protocol for LyP-1 Peptide Synthesis

This is a general protocol for solid-phase peptide synthesis and may require optimization.

-

Resin Preparation: Start with a Rink Amide resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) in DMF with a coupling reagent such as HBTU and an activator base like DIPEA. Add the activated amino acid solution to the resin and react for 2 hours. Wash the resin with DMF.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the LyP-1 sequence (Gly, Arg(Pbf), Thr(tBu), Arg(Pbf), Lys(Boc), Asn(Trt), Gly, Cys(Trt)).

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization: Dissolve the purified linear peptide in a dilute aqueous solution and induce disulfide bond formation between the two cysteine residues, for example, by air oxidation at a slightly alkaline pH.

-

Final Purification and Characterization: Purify the cyclic LyP-1 peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.[14]

Protocol for In Vivo Optical Imaging of Fluorescently Labeled LyP-1

This protocol is adapted for use with near-infrared (NIR) dye-labeled LyP-1 in tumor-bearing mice.

-

Animal Model: Use tumor-bearing mice (e.g., BALB/c mice with 4T1 tumor xenografts).

-

Imaging Probe Preparation: Prepare a solution of fluorescently labeled LyP-1 (e.g., Cy5.5-LyP-1) in sterile PBS.

-

Anesthesia: Anesthetize the mice using isoflurane (2-3% in oxygen).

-

Probe Administration: Inject the fluorescently labeled LyP-1 solution intravenously (e.g., via the tail vein) or via a specific route depending on the experimental goal (e.g., into the middle phalanges for lymphatic imaging).[3]

-

In Vivo Imaging: Place the anesthetized mouse in a small animal in vivo imaging system (e.g., Maestro II). Acquire fluorescence images at various time points post-injection (e.g., 45 minutes, 24 hours).[3]

-

Spectral Unmixing: If required, use the manufacturer's software to spectrally unmix the fluorescence signal from the autofluorescence background.[3]

-

Ex Vivo Imaging: At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the peptide.

-

Data Analysis: Quantify the fluorescence intensity in the regions of interest (e.g., tumor, lymph nodes, other organs) using the imaging software.

Figure 3: Experimental workflow for in vivo imaging.

Protocol for Detecting Cell Surface p32 Expression by Flow Cytometry (FACS)

-

Cell Preparation: Harvest tumor cells and prepare a single-cell suspension at a concentration of 1-5 x 10^6 cells/mL in ice-cold FACS buffer (PBS with 0.5-1% BSA and 0.1% sodium azide).[15][16]

-

Fc Receptor Blocking (Optional): If the cells express high levels of Fc receptors, incubate them with an Fc block solution for 10-20 minutes on ice to prevent non-specific antibody binding.[16]

-

Primary Antibody Staining: Add a primary antibody against p32/gC1qR to the cell suspension. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells three times with ice-cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes) and resuspension.[4]

-

Secondary Antibody Staining: If the primary antibody is not fluorescently labeled, resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody that recognizes the primary antibody. Incubate for 20-30 minutes on ice in the dark.

-

Final Washes: Repeat the washing steps as in step 4.

-

Resuspension and Analysis: Resuspend the final cell pellet in FACS buffer and analyze the cells on a flow cytometer.

Figure 4: Experimental workflow for FACS analysis.

Protocol for Tumor Growth Inhibition Study

-

Animal Model: Establish palpable tumors in mice by subcutaneous or orthotopic injection of cancer cells (e.g., MDA-MB-435).

-

Treatment Groups: Randomly assign mice to different treatment groups: (1) Vehicle control (e.g., PBS), (2) LyP-1 peptide.

-

Treatment Administration: Administer the LyP-1 peptide or vehicle systemically (e.g., intravenously) at a predetermined dose and schedule (e.g., biweekly).[10]

-

Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width^2).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Analysis: Weigh the excised tumors and perform histological and immunohistochemical analyses to assess apoptosis (e.g., TUNEL staining) and other relevant markers.

-

Statistical Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups using appropriate statistical tests.

Conclusion and Future Directions

The LyP-1 peptide represents a significant advancement in the targeted therapy of solid tumors, particularly in addressing the challenges posed by the hypoxic microenvironment. Its unique dual-receptor mechanism allows for both specific homing to and deep penetration of tumor tissue. The intrinsic pro-apoptotic activity of LyP-1 further enhances its therapeutic potential. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the power of this promising peptide.

Future research should focus on elucidating the precise molecular mechanisms of LyP-1-induced apoptosis to identify potential synergistic therapeutic combinations. Furthermore, the development of LyP-1-based drug conjugates and nanoparticles holds great promise for the targeted delivery of potent anticancer agents to the hypoxic core of tumors, thereby improving therapeutic efficacy and reducing systemic toxicity. Continued investigation into the diverse applications of the LyP-1 peptide will undoubtedly pave the way for novel and more effective cancer treatments.

References

- 1. In Vitro and In Vivo Evaluation of a Cyclic LyP-1-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cell lines ic50: Topics by Science.gov [science.gov]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. The penetrating properties of the tumor homing peptide LyP-1 in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. med.wmich.edu [med.wmich.edu]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

Methodological & Application

Application Notes and Protocols: Conjugation of LyP-1 Peptide to Nanoparticles for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of the tumor-homing peptide LyP-1 to nanoparticles. This strategy aims to enhance the targeted delivery of therapeutic agents to cancer cells and tumor-associated lymphatic vessels that overexpress the p32 receptor (also known as gC1qR or C1QBP).

Introduction

The LyP-1 peptide (sequence: CGNKRTRGC) is a cyclic nine-amino-acid peptide that has been identified through phage display to specifically bind to the p32 protein, which is overexpressed on the surface of various tumor cells and tumor-associated macrophages.[1][2] This specific binding makes LyP-1 an attractive targeting ligand for the delivery of anticancer drugs. By conjugating LyP-1 to the surface of nanoparticles, the resulting nanocarriers can selectively accumulate in tumor tissues and metastatic lymph nodes, thereby increasing the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.[3][4]

This document outlines the materials, protocols, and characterization methods for the successful conjugation of LyP-1 to nanoparticles, focusing on the commonly used maleimide-thiol coupling chemistry with PEGylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Signaling Pathway and Targeting Mechanism

The targeting mechanism of LyP-1-conjugated nanoparticles relies on the specific interaction between the LyP-1 peptide and its receptor, p32. Upon binding to p32 at the cell surface, the LyP-1 peptide can be internalized.[1] The cyclic LyP-1 peptide contains a C-end rule (CendR) motif, (R/K)XX(R/K). After binding to p32, LyP-1 can be proteolytically cleaved to its linear form, tLyP-1, exposing the CendR motif. This exposed motif can then interact with neuropilin-1 and/or -2 (NRP1/2), triggering cell internalization and tissue penetration.[1] The p32 receptor itself is implicated in several signaling pathways that promote cancer cell proliferation, survival, and invasion, including the activation of NF-κB and the PI3K-Akt-mTOR pathway.[5][6]

Caption: LyP-1 nanoparticle targeting and signaling pathway.

Experimental Protocols

This section provides a step-by-step protocol for the synthesis of LyP-1 conjugated PLGA nanoparticles.

Materials

-

Poly(D,L-lactide-co-glycolide) (PLGA)

-

Maleimide-PEG-PLGA (Mal-PEG-PLGA)

-

LyP-1 peptide with a terminal cysteine (for sulfhydryl group)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

HEPES buffer (pH 7.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dialysis tubing (MWCO 10 kDa)

-

Ultracentrifuge

Experimental Workflow

Caption: Experimental workflow for LyP-1 nanoparticle conjugation.

Protocol for Nanoparticle Preparation (Double Emulsion/Solvent Evaporation)

-

Organic Phase Preparation: Dissolve a specific amount of PLGA and Maleimide-PEG-PLGA in dichloromethane (DCM). The ratio of Maleimide-PEG-PLGA will determine the density of reactive groups on the nanoparticle surface.

-

Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA).

-

Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

-

Collection and Washing: Collect the nanoparticles by ultracentrifugation. Wash the nanoparticles multiple times with deionized water to remove excess PVA and other unreacted reagents.

-

Resuspension: Resuspend the maleimide-functionalized nanoparticles in a suitable buffer, such as HEPES (pH 7.0), for the conjugation step.

Protocol for LyP-1 Peptide Conjugation (Maleimide-Thiol Coupling)

-

Peptide Solution Preparation: Dissolve the LyP-1 peptide containing a terminal cysteine (LyP-1-SH) in a degassed buffer (e.g., 10 mM HEPES, pH 7.0). To ensure the sulfhydryl group is in its reduced form, a reducing agent like TCEP can be added.[7]

-

Conjugation Reaction: Add the LyP-1-SH solution to the suspension of maleimide-functionalized nanoparticles. A common molar ratio of maleimide to thiol is between 2:1 and 5:1.[8]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.[7]

-

Purification: Separate the LyP-1-conjugated nanoparticles from unreacted peptide by repeated centrifugation and washing. Alternatively, dialysis can be used for purification.

-

Storage: The final LyP-1-conjugated nanoparticles can be stored as a suspension at 4°C for short-term use or lyophilized for long-term storage.

Characterization Methods

-

Size and Zeta Potential: Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles before and after conjugation.

-

Morphology: Transmission electron microscopy (TEM) or scanning electron microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.[9]

-

Conjugation Efficiency: The amount of conjugated LyP-1 can be quantified by measuring the concentration of unreacted peptide in the supernatant after centrifugation using methods like HPLC or a colorimetric peptide assay.[10] Alternatively, if the peptide is fluorescently labeled, the conjugation efficiency can be determined by fluorescence spectroscopy.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of LyP-1-conjugated nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

| Nanoparticle Type | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| PLGA-PEG-Maleimide NPs | 85 ± 5 | < 0.2 | -15 ± 3 |

| LyP-1-PLGA-PEG NPs | 90 ± 6 | < 0.2 | -12 ± 4 |

Data are presented as mean ± standard deviation.

Table 2: Conjugation Efficiency and Drug Loading

| Parameter | Value | Method |

| Maleimide to Thiol Molar Ratio | 2:1 to 5:1 | [8] |

| Conjugation Efficiency | 58 ± 12% to 84 ± 4% | HPLC quantification of unbound peptide[8] |

| Drug Loading Content (%) | Varies with drug and loading method | UV-Vis Spectroscopy[11] |

| Encapsulation Efficiency (%) | Varies with drug and loading method | UV-Vis Spectroscopy[11] |

Table 3: In Vitro and In Vivo Targeting Efficacy

| Assay | Result |

| In Vitro Cellular Uptake (p32-positive cells) | ~4-fold increase compared to non-targeted NPs[3][4] |

| In Vivo Uptake (Metastatic Lymph Nodes) | ~8-fold increase compared to non-targeted NPs[3][4] |

| In Vivo Tumor Accumulation | ~3-fold enhancement compared to non-targeted NPs[12] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive maleimide groups. Oxidized sulfhydryl groups on the peptide. | Use freshly prepared maleimide-functionalized nanoparticles. Add a reducing agent like TCEP to the peptide solution before conjugation. Optimize the maleimide-to-thiol ratio.[7][8] |

| Nanoparticle Aggregation | Insufficient surface coating or improper buffer conditions. | Ensure adequate PEGylation of the nanoparticles. Perform conjugation in a suitable buffer (e.g., HEPES or PBS) at the recommended pH. |

| Broad Particle Size Distribution (High PDI) | Inconsistent emulsification process. | Optimize sonication or homogenization parameters (time, power). Control the rate of addition of the organic phase to the aqueous phase. |

Conclusion

The conjugation of LyP-1 peptide to nanoparticles represents a promising strategy for targeted drug delivery to tumors overexpressing the p32 receptor. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and characterize LyP-1-functionalized nanocarriers for preclinical evaluation. Careful optimization of the conjugation chemistry and thorough characterization of the resulting nanoparticles are crucial for achieving reproducible and effective targeted drug delivery.

References

- 1. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LyP-1-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An approach to p32/gC1qR/HABP1: a multifunctional protein with an essential role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]

- 9. In Vitro and In Vivo Evaluation of a Cyclic LyP-1-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure [mdpi.com]

- 12. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: FITC-Labeling of LyP-1 for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of Fluorescein Isothiocyanate (FITC) to the tumor-homing peptide LyP-1. This procedure yields a fluorescently labeled peptide suitable for various applications, including fluorescence microscopy, to visualize tumor cells and associated lymphatic vessels that overexpress the p32 receptor.

Introduction

LyP-1 is a cyclic nine-amino-acid peptide (CGNKRTRGC) that selectively binds to the p32 protein (also known as gC1q-R/HABP1), a receptor overexpressed on the surface of various tumor cells and tumor-associated macrophages.[1][2][3] This specific targeting makes LyP-1 a valuable tool for delivering imaging agents and therapeutic payloads to the tumor microenvironment.[2] Labeling LyP-1 with a fluorophore like FITC allows for direct visualization of its localization in vitro and in vivo.[2][4]

FITC is a widely used fluorescent dye that covalently binds to primary amines, such as the N-terminus and the side chain of lysine residues, through an isothiocyanate-amine reaction, forming a stable thiourea bond.[5][6] The resulting FITC-LyP-1 conjugate can be used to study peptide internalization, screen for p32-expressing cells, and assess the biodistribution of LyP-1-based therapeutics.

Materials and Reagents

| Reagent/Material | Specifications |

| LyP-1 Peptide | Purity >95% |

| Fluorescein Isothiocyanate (FITC) | Isomer I |

| Dimethyl Sulfoxide (DMSO) | Anhydrous |

| Sodium Bicarbonate Buffer | 0.1 M, pH 9.0 |

| Phosphate-Buffered Saline (PBS) | pH 7.4 |

| Ammonium Chloride (NH4Cl) | |

| Gel Filtration Column | e.g., Sephadex G-25 |

| Spectrophotometer |

Experimental Protocols

This protocol is a comprehensive guide for the FITC labeling of the LyP-1 peptide.

1. Preparation of Reagents

-

LyP-1 Peptide Stock Solution: Dissolve the LyP-1 peptide in sterile PBS (pH 7.4) to a final concentration of 1-2 mg/mL.

-

FITC Stock Solution: Immediately before use, dissolve FITC Isomer I in anhydrous DMSO to a concentration of 1 mg/mL.[5][7] This solution is light-sensitive and should be protected from light.[6]

-

Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0. Amine-containing buffers such as Tris should be avoided as they will compete with the peptide for FITC conjugation.[6][8]

2. FITC Conjugation to LyP-1 Peptide

-

Transfer the desired amount of LyP-1 peptide solution to a reaction tube.

-

Adjust the pH of the peptide solution to approximately 9.0 by adding the 0.1 M sodium bicarbonate buffer.

-

Slowly add the FITC stock solution to the peptide solution while gently stirring. A starting point for optimization is a 5:1 to 10:1 molar ratio of FITC to peptide.[8]

-

Protect the reaction mixture from light by wrapping the tube in aluminum foil.

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight with continuous gentle stirring.[8]

3. Quenching the Reaction

-

To stop the labeling reaction, add ammonium chloride to a final concentration of 50 mM.

-

Incubate for 1-2 hours at 4°C to quench any unreacted FITC.[5]

4. Purification of FITC-LyP-1 Conjugate

-

Separate the FITC-labeled LyP-1 from unreacted FITC and other small molecules using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).

-

Elute the column with PBS (pH 7.4).

-

The FITC-LyP-1 conjugate will elute first as a colored band, followed by the smaller, unconjugated FITC molecules.[6]

-

Collect the fractions containing the labeled peptide.

5. Characterization of FITC-LyP-1

-

Spectrophotometric Analysis: Determine the concentration of FITC and peptide in the purified conjugate. The absorbance of FITC is measured at 495 nm and the peptide at 280 nm. The degree of labeling can be calculated using the following formula:

-

Molar concentration of FITC = A495 / (ε_FITC * path length)

-

Molar concentration of LyP-1 = (A280 - (A495 * 0.35)) / (ε_LyP-1 * path length)

-

Where ε_FITC at 495 nm is ~70,000 M⁻¹cm⁻¹, and the correction factor of 0.35 accounts for the absorbance of FITC at 280 nm.

-

-

Fluorospectrometry: Confirm the fluorescence properties of the FITC-LyP-1 conjugate by measuring the excitation and emission spectra. The expected excitation maximum is ~495 nm and the emission maximum is ~520 nm.[5]

-

Mass Spectrometry: Determine the exact molecular weight of the conjugate to confirm successful labeling.

Quantitative Data Summary

| Parameter | Value | Reference |

| FITC Molecular Weight | 389.4 g/mol | [5] |

| FITC Excitation Maximum | ~495 nm | [5] |

| FITC Emission Maximum | ~520 nm | [5] |

| Recommended Labeling pH | 8.5 - 9.5 | [8] |

| Recommended FITC:Peptide Molar Ratio | 5:1 to 10:1 (for optimization) | [8] |

| Incubation Time | 2 hours at RT or overnight at 4°C | [8] |

Diagrams

Caption: Experimental workflow for FITC-labeling of LyP-1 peptide.

Caption: LyP-1 internalization pathway.[2][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youdobio.com [youdobio.com]

- 9. The penetrating properties of the tumor homing peptide LyP-1 in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Development of LyP-1 Conjugated Liposomes for Cancer Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction The cyclic peptide LyP-1 (sequence: CGNKRTRGC) is a tumor-homing peptide that demonstrates a specific affinity for tumor cells and the endothelial cells of tumor lymphatics.[1][2] Its primary binding site is the p32 protein (also known as the globular head of the complement component 1q receptor, gC1qR), which is overexpressed and aberrantly located on the surface of various tumor cells, particularly in hypoxic or nutrient-deprived regions.[1][3] This unique targeting capability, combined with its intrinsic pro-apoptotic properties, makes LyP-1 an exceptional candidate for developing targeted cancer therapies.[1][4] By conjugating LyP-1 to the surface of drug-loaded liposomes, a potent and targeted drug delivery system can be engineered. These nanocarriers are designed to enhance the accumulation of chemotherapeutic agents at the tumor site and in metastatic lymph nodes, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[5][6] This document provides detailed protocols for the synthesis, characterization, and evaluation of LyP-1 conjugated liposomes for cancer treatment.

Targeting Mechanism and Signaling

The LyP-1 peptide guides liposomes to cancer cells and tumor-associated lymphatic vessels by binding to the p32 receptor. Upon binding, the peptide-liposome complex is internalized by the cell. One proposed mechanism involves proteolytic cleavage of the cyclic LyP-1 into a linear form, which then exposes a C-terminal CendR motif that binds to neuropilin receptors (NRP1/NRP2) to trigger cell internalization.[1] Inside the cell, the liposome releases its therapeutic payload, leading to cytotoxic effects and the induction of apoptosis.

Caption: LyP-1 targeting pathway.

Experimental Protocols

Protocol 1: Synthesis of LyP-1 Conjugated Liposomes (Post-Insertion Method)

This protocol describes the preparation of doxorubicin (DOX)-loaded liposomes and the subsequent conjugation of the LyP-1 peptide to their surface.

Workflow Overview

Caption: Synthesis workflow for LyP-1 liposomes.

Materials:

-

Hydrogenated soy phosphatidylcholine (HSPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)

-

Doxorubicin HCl (DOX)

-

LyP-1 peptide with a terminal cysteine (for thiol group)

-

Sephadex G-50 column

-

Chloroform, Methanol

-

Ammonium sulfate solution (250 mM)

-

HEPES buffered saline (HBS, pH 7.4)

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve HSPC, cholesterol, and DSPE-PEG2000-Mal (e.g., in a 55:40:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin, dry lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration and Sizing:

-

Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing at 65°C. This creates multilamellar vesicles (MLVs).

-

Subject the MLV suspension to 5-10 freeze-thaw cycles to increase encapsulation efficiency.

-

Extrude the suspension 10-15 times through stacked polycarbonate membranes (e.g., 200 nm followed by 100 nm) using a mini-extruder at 65°C to produce large unilamellar vesicles (LUVs) of a defined size.

-

-

Doxorubicin Loading (Remote Loading):

-

Remove the extra-liposomal ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4). This creates a transmembrane pH gradient.

-

Add DOX solution to the purified liposomes at a drug-to-lipid ratio of approximately 1:10 (w/w).

-

Incubate the mixture at 60°C for 1-2 hours to allow for active drug loading.

-

Remove unencapsulated DOX using a second gel filtration column.

-

-

LyP-1 Conjugation:

-

Add the thiol-containing LyP-1 peptide to the maleimide-functionalized, DOX-loaded liposomes at a molar ratio of approximately 1:200 (peptide:total lipid).

-

Incubate the reaction mixture at room temperature for 12-16 hours with gentle stirring to allow the maleimide-thiol reaction to proceed.

-

Purify the final LyP-1 conjugated liposomes (L-LS/DOX) to remove any unreacted peptide.

-

-

Final Formulation:

-

Sterilize the final product by passing it through a 0.22 µm filter.

-

Store the liposomes at 4°C.

-

Protocol 2: Physicochemical Characterization of Liposomes

Methods:

-

Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Dilute a small aliquot of the liposome suspension in HBS or deionized water.

-

Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate to obtain the average particle size (Z-average), PDI, and surface charge (zeta potential).

-

-

Encapsulation Efficiency (EE) and Drug Loading (DL):

-

To determine the total drug amount (W_total), disrupt a known volume of the liposome suspension with a suitable solvent (e.g., methanol or Triton X-100).

-

To determine the amount of unencapsulated drug (W_free), separate the liposomes from the aqueous phase using a mini-spin column.

-

Quantify the doxorubicin in both samples using a fluorescence spectrophotometer (Excitation: ~480 nm, Emission: ~590 nm) or HPLC.[7]

-

Calculate EE% and DL% using the following formulas:[7]

-

EE% = (W_total - W_free) / W_total * 100

-

DL% = (W_total - W_free) / W_lipids * 100 (where W_lipids is the total weight of lipids)

-

-

Protocol 3: In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to measure the viability of cancer cells after treatment.[8]

Materials:

-

MDA-MB-435 or another p32-expressing cancer cell line.

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

-

LyP-1 conjugated liposomes with DOX (L-LS/DOX).

-

Unconjugated liposomes with DOX (LS/DOX).

-

Free DOX solution.

-

Phosphate Buffered Saline (PBS).

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed MDA-MB-435 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of free DOX, LS/DOX, and L-LS/DOX in the cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the prepared drug solutions. Include untreated cells as a control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as (Absorbance_treated / Absorbance_control) * 100.

-

Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Protocol 4: In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the therapeutic efficacy of LyP-1 liposomes in a tumor xenograft model.

Workflow Overview

Caption: In vivo efficacy study workflow.

Materials:

-

Athymic nude mice (4-6 weeks old).

-

MDA-MB-435 cancer cells.

-

Treatment formulations: Saline (control), Free DOX, LS/DOX, L-LS/DOX.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Inoculation: Subcutaneously inject approximately 5 x 10⁶ MDA-MB-435 cells into the flank of each mouse.

-

Group Formation: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (n=5-8 per group):

-

Group 1: Saline

-

Group 2: Free DOX

-

Group 3: Unconjugated Liposomes (LS/DOX)

-

Group 4: LyP-1 Conjugated Liposomes (L-LS/DOX)

-

-

Treatment Administration: Administer the treatments via intravenous (i.v.) injection (e.g., through the tail vein) at a specified dose (e.g., 5 mg/kg DOX equivalent) every 3-4 days for a total of 4-5 injections.

-

Monitoring:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

-

Endpoint:

-

Euthanize the mice when tumors in the control group reach a predetermined size or after a set period (e.g., 21 days).

-

Excise the tumors, weigh them, and photograph them.

-

Tissues (tumor, major organs) can be collected for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

-

Data Presentation

The following tables summarize representative quantitative data from studies on LyP-1 conjugated nanoparticles and liposomes.

Table 1: Physicochemical Properties of LyP-1 Conjugated Nanocarriers

| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| LyP-1-conjugated Liposomes (L-LS) | ~90 | Not Reported | Not Reported | [5] |

| LyP-1-conjugated PEG-PLGA NP | ~90 | Not Reported | Not Reported | [9] |

| LyP-1-conjugated Lipid-Polymer NP | 68 ± 6 | 0.15 | -39 ± 4 | [3][10] |

| ENT-loaded LyP-1 Nanosystem | ~190 | Not Reported | +17.3 | [11] |

Table 2: In Vitro and In Vivo Performance Data

| Metric | Non-Targeted Control | LyP-1 Targeted Formulation | Fold Improvement | Cell/Tumor Model | Reference |

| Cellular Uptake | 1x | ~4x | 4 | MDA-MB-435 Cells | [9] |

| Uptake in Metastatic LNs | 1x | ~8x | 8 | Pancreatic Tumor | [9] |

| IC50 Value | Higher | Significantly Lower | - | MDA-MB-435 Cells | [1] |

| Tumor Volume Reduction (%) | 41.36% (ENT-NP) | 61.01% | 1.47 | KYSE-30 Xenograft | [11] |

| Tumor Growth Inhibition (%) | ~25% (Control Peptide) | ~50% (LyP-1 Peptide) | 2 | MDA-MB-435 Xenograft | [4] |

References

- 1. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. pnas.org [pnas.org]

- 5. LyP-1-conjugated doxorubicin-loaded liposomes suppress lymphatic metastasis by inhibiting lymph node metastases and destroying tumor lymphatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LyP-1-conjugated PEGylated liposomes: a carrier system for targeted therapy of lymphatic metastatic tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Evaluation of Cytotoxicity of Peptide Liposome Incorporated Citron Extracts in an in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LyP-1-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]

- 11. In Vitro and In Vivo Evaluation of a Cyclic LyP-1-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Targeting Tumor-Associated Macrophages with LyP-1 Conjugated Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the LyP-1 peptide for the targeted delivery of therapeutic agents to tumor-associated macrophages (TAMs). LyP-1 is a cyclic nonapeptide (CGNKRTRGC) that specifically binds to the p32 protein (also known as gC1qR or HABP1), which is overexpressed on the surface of TAMs and various tumor cells.[1][2][3] This targeted approach enhances the accumulation of therapeutic payloads within the tumor microenvironment, potentially increasing efficacy while minimizing off-target toxicity.

Principle of LyP-1 Mediated Targeting

LyP-1's targeting mechanism involves a multi-step process. The cyclic LyP-1 peptide first binds to its primary receptor, p32, on the surface of TAMs.[1][2] Following this initial binding, the peptide can be internalized by the cell. This internalization process is crucial for the delivery of conjugated drugs into the cellular machinery of the TAMs. By delivering cytotoxic or immunomodulatory agents directly to TAMs, it is possible to deplete or repolarize these pro-tumoral cells, thereby inhibiting tumor growth and metastasis.

Quantitative Data on LyP-1 Targeted Delivery

Several studies have demonstrated the enhanced delivery of nanoparticles and other drug carriers to target cells and tissues using LyP-1. The following tables summarize key quantitative findings from the literature.

Table 1: In Vitro Uptake of LyP-1 Conjugated Nanoparticles

| Nanoparticle System | Cell Line | Fold Increase in Uptake (LyP-1 vs. Non-targeted) | Reference |

| PEG-PLGA Nanoparticles | Not Specified | ~4 | [4] |

| Lipid-Polymer Composite Nanoparticles | Mouse Osteosarcoma (K7M2) | Significantly Higher |

Table 2: In Vivo Tumor and Lymph Node Accumulation of LyP-1 Conjugated Nanoparticles

| Nanoparticle System | Animal Model | Tissue | Fold Increase in Accumulation (LyP-1 vs. Non-targeted) | Reference |

| PEG-PLGA Nanoparticles | Metastatic Lymph Node Model | Metastatic Lymph Nodes | ~8 | [4] |

| Lipid-Polymer Composite Nanoparticles | K7M2 Tumor Model | Tumor | ~3 |

Signaling Pathways and Experimental Workflows

3.1. LyP-1 Targeting and Internalization Pathway

The binding of LyP-1 to p32 initiates the internalization process. While the complete downstream signaling cascade in TAMs upon LyP-1 binding is still under investigation, the general mechanism of internalization is understood.

Caption: Workflow of LyP-1 mediated drug delivery to TAMs.

3.2. Experimental Workflow for Developing LyP-1 Targeted Nanoparticles

The following diagram outlines the general steps involved in the synthesis, conjugation, and evaluation of LyP-1 targeted nanoparticles.

Caption: Key stages in the development of LyP-1 targeted nanoparticles.

Detailed Experimental Protocols

4.1. Protocol for Solid-Phase Synthesis of Cyclic LyP-1 Peptide (CGNKRTRGC)

This protocol is a general guideline for Fmoc-based solid-phase peptide synthesis and requires optimization for specific laboratory conditions and equipment.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

-

Cyclization reagent: Thallium (III) trifluoroacetate (Tl(TFA)3) or other suitable oxidizing agent.

-

Purification: Preparative HPLC system with a C18 column.